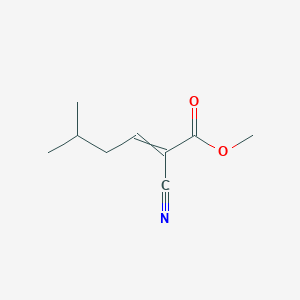

Methyl 2-cyano-5-methylhex-2-enoate

Description

Methyl 2-cyano-5-methylhex-2-enoate (CAS# 1464089-92-6) is a structurally unique α,β-unsaturated ester featuring a cyano (-CN) group at the α-position and a branched 5-methylhexene chain. Its molecular formula is C₉H₁₁NO₂, with a molecular weight of 165.19 g/mol. The compound’s conjugated system (cyano and ester groups) enhances electrophilicity, making it reactive toward nucleophiles. It is structurally related to pharmaceutical intermediates, such as Pregabalin derivatives, as noted in synthetic workflows .

Properties

Molecular Formula |

C9H13NO2 |

|---|---|

Molecular Weight |

167.20 g/mol |

IUPAC Name |

methyl 2-cyano-5-methylhex-2-enoate |

InChI |

InChI=1S/C9H13NO2/c1-7(2)4-5-8(6-10)9(11)12-3/h5,7H,4H2,1-3H3 |

InChI Key |

XQKFLKVOVNWEMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC=C(C#N)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 2-cyano-5-methylhex-2-enoate belongs to the broader class of methyl esters with unsaturated or functionalized chains. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Functional Groups: The cyano group in this compound increases electrophilicity compared to non-cyano esters like methyl salicylate or methyl 2-hydroxyacetate. This enhances reactivity in Michael additions or cyclization reactions . Diterpene esters (e.g., sandaracopimaric acid methyl ester) are bulkier and less polar due to their fused ring systems, limiting their utility in synthetic organic chemistry compared to the smaller, more versatile target compound .

Physical Properties: While specific data for this compound are unavailable, methyl salicylate (MW 152.15 g/mol) has a boiling point of 222°C and moderate water solubility (0.07 g/L at 20°C) . The target compound’s cyano group likely reduces water solubility but increases polarity compared to non-polar diterpene esters.

Analytical Behavior: Gas chromatography (GC) traces of diterpene esters (e.g., communic acid methyl esters) show distinct retention times due to high molecular weights (>300 g/mol) . This compound’s lower molecular weight (165 g/mol) would likely result in shorter retention times under similar conditions.

Safety Considerations: Like methyl 2-hydroxyacetate, the target compound requires handling with nitrile gloves and respiratory protection due to ester-related irritancy .

Research Findings and Trends

- Spectroscopic Analysis : Unlike diterpene esters, which require advanced NMR for structural elucidation, the target compound’s simpler structure allows characterization via routine $^1$H/$^13$C NMR.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.